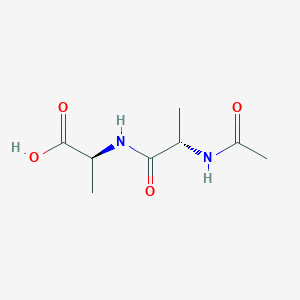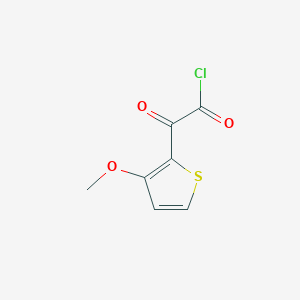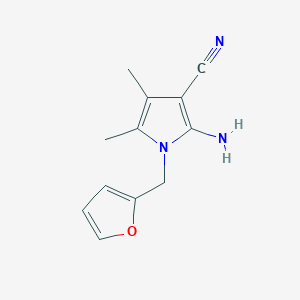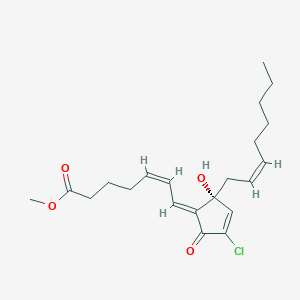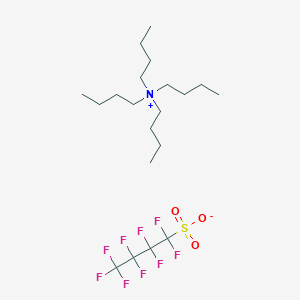
Tetrabutylammonium nonafluorobutanesulfonate
Overview
Description
Synthesis Analysis
Tetrabutylammonium nonafluorobutanesulfonate can be synthesized through various chemical processes. One method involves the nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide at low temperatures. This process also scavenges adventitious water through the generation of hexacyanobenzene (Sun & DiMagno, 2005). Additionally, various tetrabutylammonium salts, including tetrabutylammonium fluoride, can be employed in different synthesis reactions, indicating a broad utility in organic synthesis (Kuduk et al., 2005).
Molecular Structure Analysis
The molecular structure of tetrabutylammonium nonafluorobutanesulfonate, similar to other tetrabutylammonium compounds, typically features a tetrabutylammonium ion paired with various anions. The specific structure and properties of these compounds can vary based on the anions present (Ghammami & Sajadi, 2005).
Chemical Reactions and Properties
Tetrabutylammonium nonafluorobutanesulfonate participates in various chemical reactions. It acts as a catalyst in the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones (Chintareddy et al., 2011), and in the synthesis of 5-substituted 1H-tetrazoles (Amantini et al., 2004). Its chemical properties allow for its use in various organic transformations.
Physical Properties Analysis
The physical properties of tetrabutylammonium nonafluorobutanesulfonate, such as melting points and solubility, can be influenced by the anion chain length in its structure. This impacts its solvent properties and interactions with other molecules (Furton & Morales, 1991).
Chemical Properties Analysis
The chemical properties of tetrabutylammonium nonafluorobutanesulfonate, such as reactivity and stability, are influenced by the structure of the tetrabutylammonium ion and the associated anion. It demonstrates stability to Hofmann elimination in polar aprotic solvents under anhydrous conditions and can undergo various chemical transformations based on its reactivity with different organic substrates (Sun & DiMagno, 2005).
Scientific Research Applications
Alkylation of Disulfene : A study by Frasch, Sundermeyer, and Waldi (1991) highlighted the use of nonafluorobutanesulfonic acid-based substitution reagents for alkylating 1,3-dithietane 1,1,3,3-tetroxide (disulfene), enabling the preparation of various products (Frasch, Sundermeyer, & Waldi, 1991).
Catalysis in Thia-Michael Additions : Nicponski and Marchi (2014) found that tetrabutylammonium hydroxide is an efficient catalyst for thia-Michael additions, facilitating the conjugate addition of various mercaptan nucleophiles and working with both classical and non-classical Michael acceptors (Nicponski & Marchi, 2014).
Source for Silicon-Carbon Bond Cleavage : Pilcher and DeShong (1996) reported that TBAT is an effective fluoride source for silicon-carbon bond cleavage, offering advantages such as being anhydrous, nonhygroscopic, soluble in organic solvents, and less basic compared to TBAF (Pilcher & DeShong, 1996).
Stable Fluorinating Agent : Gingras (1991) demonstrated that tetrabutylammonium difluorotriphenylstannate is a stable, non-hygroscopic, and non-hydrated fluorinating agent, providing an alternative to TBAF (Gingras, 1991).
Electrolyte for Fuel Cells : Yasuda et al. (2009) identified ethylmethylpropylammonium nonafluorobutanesulfonate as a suitable electrolyte for nonhumidified intermediate-temperature fuel cells due to its hydrophobic properties (Yasuda et al., 2009).
Phase Transfer Catalyst in Radiofluorination : Orlovskaya et al. (2020) found that TBAOTs as a phase transfer catalyst enables high-efficiency SN2 radiofluorination, reducing costs and precursor usage for common radiotracers (Orlovskaya et al., 2020).
Solvent Property Studies : Furton and Morales (1991) studied the effect of increasing anion chain length in liquid tetrabutylammonium alkylsulfonate salts on solute-solvent interactions, observing increased interactions for non-polar probes (Furton & Morales, 1991).
Solvolysis Reactions : Subramanian and Hanack (1972) reported that nonafluorobutanesulfonates solvolyze faster than trifluoromethanesulfonates, making them excellent leaving groups in solvolysis reactions (Subramanian & Hanack, 1972).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C4HF9O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h5-16H2,1-4H3;(H,14,15,16)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECGWISURDHBJL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36F9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584994 | |
| Record name | Tetrabutylammonium perfluoro-1-butanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium nonafluorobutanesulfonate | |
CAS RN |
108427-52-7 | |
| Record name | Tetrabutylammonium perfluoro-1-butanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
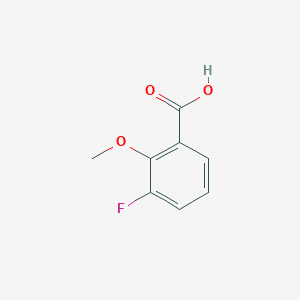
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
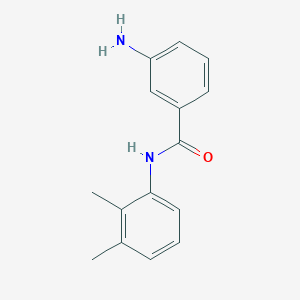
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
